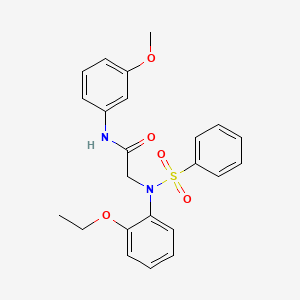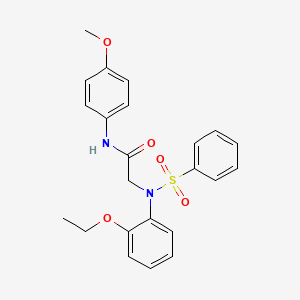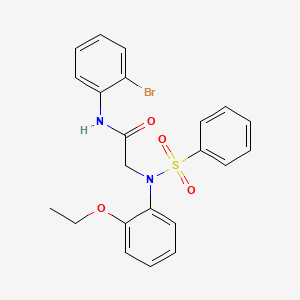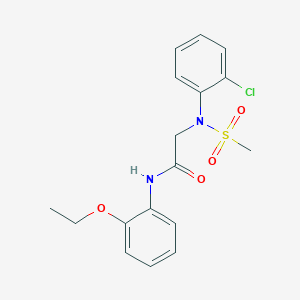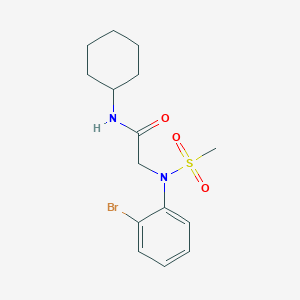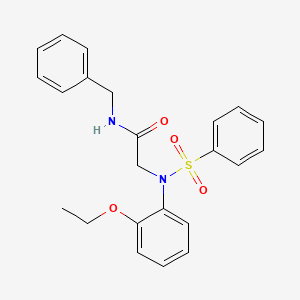
N~1~-benzyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-benzyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BPG, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. BPG is a glycine derivative that has been synthesized using different methods, and its mechanism of action is still under investigation.
Wirkmechanismus
The mechanism of action of N~1~-benzyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is still under investigation. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. This compound has also been found to induce apoptosis, which is a process of programmed cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are mediators of inflammation. This compound has also been found to induce apoptosis in cancer cells, which leads to the death of these cells. This compound has been found to have low toxicity, which makes it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N~1~-benzyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its low toxicity, which makes it a safe compound to work with. This compound has also been found to have anti-inflammatory, anti-tumor, and anti-viral properties, which make it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which makes it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on N~1~-benzyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One of the future directions is to investigate its mechanism of action in more detail. Another future direction is to study its potential applications in drug delivery systems. This compound can also be further studied for its anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, this compound can be modified to improve its solubility in water, which would make it easier to work with in lab experiments.
Conclusion:
In conclusion, this compound is a glycine derivative that has been synthesized using different methods and has potential applications in various fields of research. This compound has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, and has been studied for its potential applications in drug delivery systems. This compound has low toxicity, which makes it a potential candidate for drug development. Further research is needed to investigate its mechanism of action and potential applications in different fields of research.
Wissenschaftliche Forschungsanwendungen
N~1~-benzyl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential applications in various fields of research. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been used in the treatment of rheumatoid arthritis, cancer, and viral infections. It has also been studied for its potential applications in drug delivery systems, as it has been found to be an effective carrier for drugs.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-2-29-22-16-10-9-15-21(22)25(30(27,28)20-13-7-4-8-14-20)18-23(26)24-17-19-11-5-3-6-12-19/h3-16H,2,17-18H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJJYCXVXPFABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



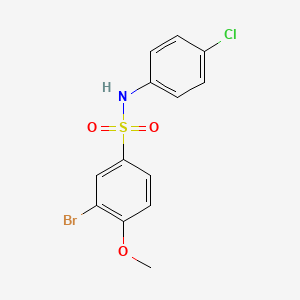
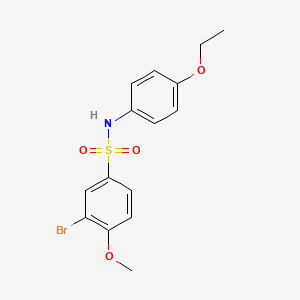
![ethyl 4-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3460542.png)
![methyl 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3460549.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3460563.png)
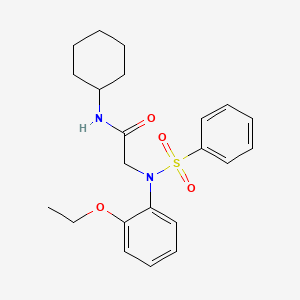
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3460575.png)
